molecular formula C18H17NO3S B2746422 1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-27-3

1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2746422
CAS RN: 877811-27-3
M. Wt: 327.4
InChI Key: FYXSVMPNMRKFIN-UHFFFAOYSA-N
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Description

The compound “1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule that likely contains a thiophene ring, a chroman ring, and a piperidin ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of thiophene derivatives often involves various intra- and intermolecular reactions . For instance, the Gewald synthesis is a common method used to synthesize thiophene derivatives . Additionally, the Suzuki-Miyaura cross-coupling reaction has been used to obtain coupling products from 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid .


Molecular Structure Analysis

The molecular structure of “1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one” likely involves a spiro linkage, which is a type of chemical compound that features two rings sharing a single atom . The compound likely contains a thiophene ring, a chroman ring, and a piperidin ring .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, they can participate in conjugated addition reactions with (E)-β-nitrostyrenes followed by cyclization to give products containing 5-hydroxyimino-2-aryliminothiophene rings .

Scientific Research Applications

Sigma Receptor Ligands

Several studies have synthesized and evaluated spirocyclic compounds, including derivatives of "1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one", for their sigma receptor binding properties. These compounds have shown high affinity and selectivity towards sigma(1) receptors, with implications for therapeutic applications. The compounds often feature variations in their spirocyclic structures, aiming to enhance receptor affinity and selectivity. Studies have found that certain spirobenzopyran and spirobenzofuran derivatives display high sigma(1) receptor affinity, suggesting their potential as ligands for pharmacological research (Maier & Wünsch, 2002); (Oberdorf et al., 2008).

Medicinal Chemistry Research

Spirocyclic compounds like "this compound" are significant in medicinal chemistry research due to their structural complexity and biological relevance. These compounds are part of a broader exploration into novel pharmacophores for drug development. Recent advances have demonstrated the synthesis and biological evaluation of various spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds, highlighting the potential for developing new biologically active substances (Ghatpande et al., 2020).

Histone Deacetylase Inhibitors

Spiro[chromane-2,4'-piperidine]-based compounds have been investigated as novel histone deacetylase (HDAC) inhibitors. These compounds, with various N-aryl and N-alkylaryl substituents on the piperidine ring, have shown promising in vitro antiproliferative activities and in vivo antitumor activity, indicating their potential as therapeutic agents in cancer treatment (Thaler et al., 2012).

Organic Chemistry and Synthesis

Research has also focused on the synthetic methods and practical applications of spirocyclic compounds in organic chemistry. These studies provide insights into the efficient synthesis and structural analysis of spirocyclic derivatives, contributing to the broader field of organic synthesis and potentially facilitating the development of new compounds for various applications (Nishi et al., 1998).

properties

IUPAC Name

1'-(thiophene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-14-12-18(22-15-5-2-1-4-13(14)15)7-9-19(10-8-18)17(21)16-6-3-11-23-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXSVMPNMRKFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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